1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
1-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by its complex structure, which includes a sulfonyl group, a nitrophenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps:
Nitration: The starting material, 3,4-dimethylphenyl, undergoes nitration to introduce the nitro group at the 5-position.
Sulfonylation: The nitrated compound is then subjected to sulfonylation using a sulfonyl chloride reagent to attach the sulfonyl group.
Imidazole Formation: The final step involves the cyclization reaction to form the imidazole ring, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Thiol Derivatives: From the reduction of the sulfonyl group.
Substituted Phenyl Derivatives: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The pathways involved depend on the specific biological context and the nature of the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- 1-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-2-methyl-1H-imidazole
- 1-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-4-methylimidazole
Uniqueness
Compared to similar compounds, 1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole stands out due to the presence of the phenyl group, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
1-(3,4-dimethyl-5-nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-12-10-15(11-16(13(12)2)20(21)22)25(23,24)19-9-8-18-17(19)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUQXHBJQXRMAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N2CCN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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